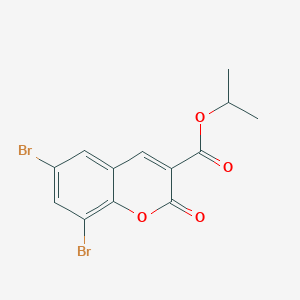
isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can be represented by the InChI code: 1S/C10H4Br2O4/c11-5-1-4-2-6 (9 (13)14)10 (15)16-8 (4)7 (12)3-5/h1-3H, (H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is solid . It has a molecular weight of 390.027. The compound should be stored in a sealed container at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate serves as a key intermediate in the synthesis of innovative compounds with potential biological activities. For instance, it has been used in the synthesis of coumarin derivatives containing the thiazolidin-4-one ring, demonstrating the versatility of this compound in creating biologically active molecules (Ramaganesh, Bodke, & Venkatesh, 2010).
Coordination Polymeric Networks
The structure of isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate facilitates the construction of lanthanide-organic frameworks. These frameworks, developed under hydrothermal conditions, highlight the compound's utility in creating complex coordination networks with potential applications in materials science and catalysis (Liu, Xiong, Zhang, Du, & Zhu, 2009).
Aromatic Cation Formation
This compound is also involved in reactions leading to the formation of aromatic oxocarbenium ions through oxidative carbon-hydrogen cleavage, showcasing its role in generating diverse molecular structures via bimolecular carbon-carbon bond-forming reactions (Clausen & Floreancig, 2012).
Functionalized Derivatives Synthesis
Moreover, isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is instrumental in producing highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives. These compounds have a broad spectrum of biological activity, underscoring the compound's significance in medicinal chemistry (Shaabani, Ghadari, Sarvary, & Rezayan, 2009).
Antiproliferative Potential
The derivative's potential in cancer research is highlighted by studies on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, showing significant antiproliferative activity against human non-small cell lung cancer cell lines. This demonstrates the compound's relevance in developing new anticancer agents (Fu, Wang, Chen, Wu, Li, Shen, & Qin, 2015).
Safety And Hazards
The safety information for isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Orientations Futures
While specific future directions for research on isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate are not available in the search results, it’s worth noting that compounds like this one are often subjects of research due to their potential applications in various fields, including medicine and materials science. For instance, a study on halogenated coumarin derivatives found that certain compounds exhibited significant antiproliferative effects in thyroid cancer-derived cells . This suggests potential future research directions in exploring the anticancer properties of similar compounds.
Propriétés
IUPAC Name |
propan-2-yl 6,8-dibromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O4/c1-6(2)18-12(16)9-4-7-3-8(14)5-10(15)11(7)19-13(9)17/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZPOYZOXYWHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

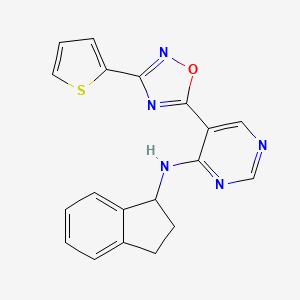
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)
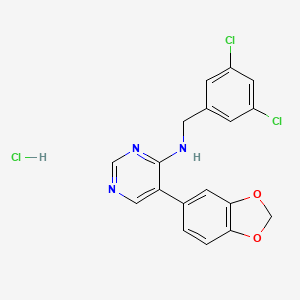
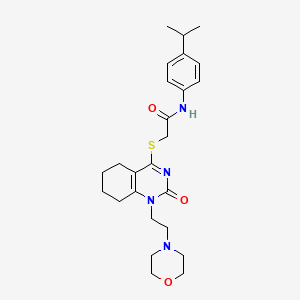

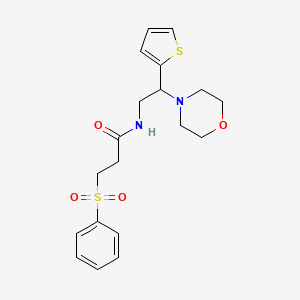
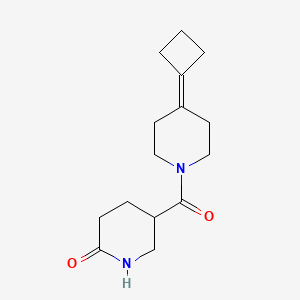
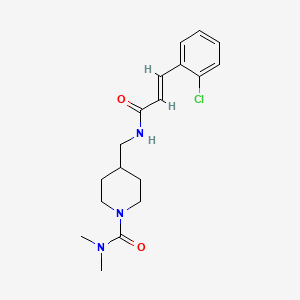
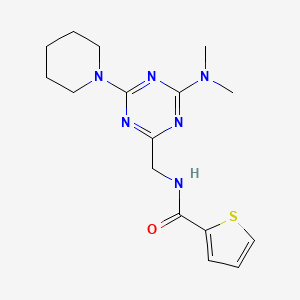
![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)
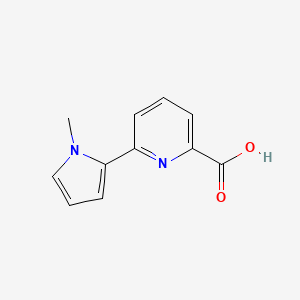
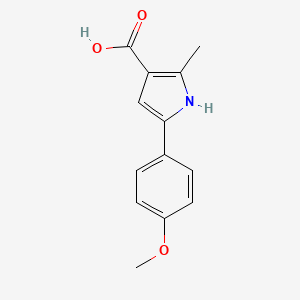
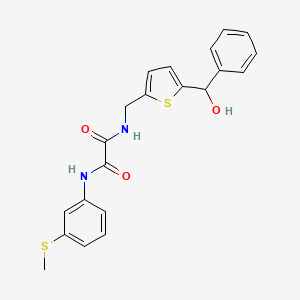
![[(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine](/img/structure/B2741073.png)